Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

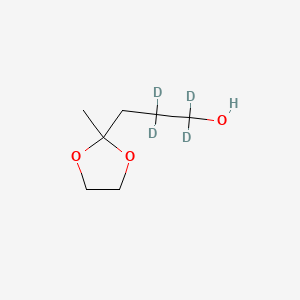

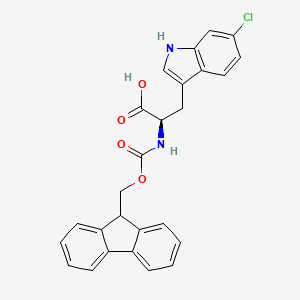

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril . It is the active metabolite of benazepril and acts as an inhibitor of angiotensin-converting enzyme .

Molecular Structure Analysis

The molecular formula of this compound is C33H38N2O5 . The molecular weight is 542.67 . The SMILES representation isCC(C)(C)OC(=O)CN1C2=C(CCN@HC(=O)OCC3=CC=CC=C3)C1=O)C=CC=C2 . Physical And Chemical Properties Analysis

This compound is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Benazepril is known for its conversion in vivo to its active form, benazeprilat. It effectively decreases blood pressure in patients with mild to moderately severe hypertension. Benazepril has been compared to other antihypertensive agents, showing at least equivalent efficacy. It also has beneficial effects on cardiac function and improves symptoms and exercise capacity in patients with congestive heart failure. Its pharmacokinetic properties ensure effectiveness when administered as a single daily dose, highlighting its importance in hypertension management and potential in heart failure treatment (Balfour & Goa, 1991).

Glycine-Site NMDA Receptor Antagonists

Research on glycine-site NMDA receptor antagonists, including derivatives like benzyl esters, indicates their promise in treating central and peripheral nervous system disorders. These compounds, by modulating the glycine site on the NMDA receptor, show potential in treating conditions such as cerebral ischemia, epilepsy, head injury, and schizophrenia. However, achieving suitable in vivo activity poses challenges, notably due to the difficulty in crossing the blood-brain barrier (Kulagowski & Leeson, 1995).

Plant Abiotic Stress Resistance

The roles of glycine betaine (GB) and proline, substances related to the chemical nature of benazeprilat benzyl ester, in improving plant abiotic stress resistance have been explored. These organic osmolytes, which accumulate in response to environmental stresses, have demonstrated positive effects on enzyme and membrane integrity, aiding in osmotic adjustment in stressed plants. This research area provides an interesting angle on the broader applications of similar compounds in enhancing plant resilience to adverse conditions (Ashraf & Foolad, 2007).

Etherification Processes

The etherification process of glycerol, involving tert-butyl alcohol, results in various ether compounds. This process is relevant to the synthesis and modification of chemical compounds like benazeprilat benzyl ester. Understanding these reaction mechanisms can provide insights into the production and potential applications of these and related compounds in industrial and pharmaceutical contexts (Palanychamy et al., 2022).

Synthetic and Biological Applications

The synthesis and application of compounds derived from o-phenylenediamines, which could include chemical relatives of benazeprilat benzyl ester, have been explored for their therapeutic potential. The studies cover a range of synthetic methods and biological applications, indicating the versatility of these compounds in medicinal chemistry (Ibrahim, 2011).

Mechanism of Action

Target of Action

The primary target of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and blood pressure .

Pharmacokinetics

It is known that benazepril, the parent drug, is metabolized in the liver where the cleavage of the ester group takes place .

Result of Action

The primary result of the action of this compound is a reduction in blood pressure. This is achieved through the inhibition of the RAAS, leading to vasodilation, decreased blood volume, and decreased cardiac and vascular resistance .

properties

IUPAC Name |

benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSKKNSVKJXAY-NSOVKSMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675669 |

Source

|

| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356838-13-5 |

Source

|

| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

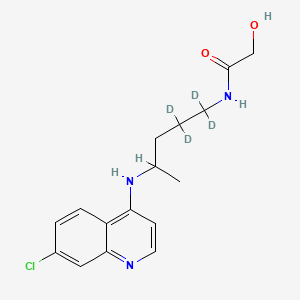

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)